

# Deucravacitinib: A Comprehensive Technical Guide on its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Deucravacitinib	
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### **Abstract**

**Deucravacitinib** (trade name Sotyktu) is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain rather than the conserved active kinase (JH1) domain, confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][2] This selectivity profile is believed to contribute to its favorable safety profile compared to less selective JAK inhibitors.

**Deucravacitinib** potently inhibits signaling of key cytokines implicated in the pathogenesis of various immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **deucravacitinib**.

## **Chemical Structure and Identifiers**

**Deucravacitinib** is a complex heterocyclic molecule containing a deuterated methylamide group, which contributes to its unique pharmacokinetic profile.[4]



Identifier	Value
IUPAC Name	6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide[5]
CAS Number	1609392-27-9[5]
Molecular Formula	C20H22N8O3[5]
Molecular Weight	425.5 g/mol [5]
SMILES	[2H]C([2H]) ([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C 2OC)C3=NN(C=N3)C)NC(=O)C4CC4[5]
InChI Key	BZZKEPGENYLQSC-FIBGUPNXSA-N[4]
Synonyms	BMS-986165, Sotyktu[5]

## **Physicochemical Properties**

The physicochemical properties of **deucravacitinib** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
pKa (Strongest Acidic)	11.09	Chemaxon (Predicted)[6]
pKa (Strongest Basic)	2.38	Chemaxon (Predicted)[6]
logP	1.8	ALOGPS (Predicted)[6]
Water Solubility	0.159 mg/mL	ALOGPS (Predicted)[6]
Solubility in DMSO	33.33 mg/mL (78.34 mM) with ultrasonic	MedChemExpress[7]
Appearance	White to yellow powder	StatPearls[8]

# **Mechanism of Action and Signaling Pathway**

## Foundational & Exploratory





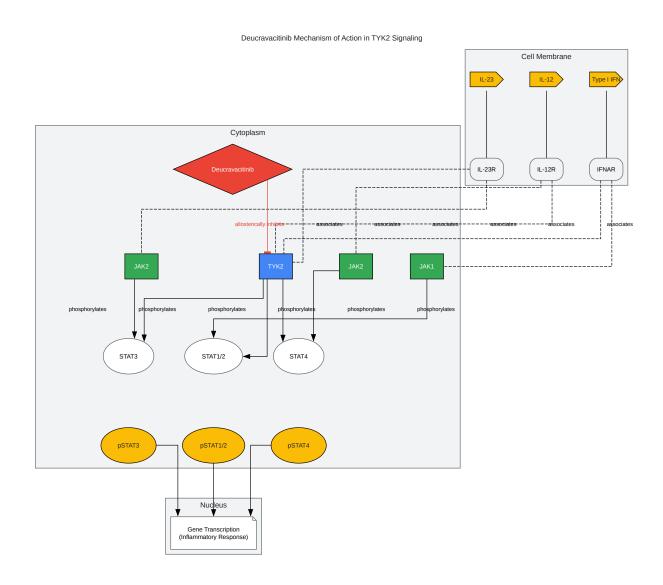
**Deucravacitinib** exerts its therapeutic effect by selectively inhibiting TYK2. TYK2 is an intracellular tyrosine kinase that plays a critical role in the signaling pathways of several proinflammatory cytokines.[9] Unlike ATP-competitive JAK inhibitors that bind to the active (JH1) domain, **deucravacitinib** binds allosterically to the regulatory pseudokinase (JH2) domain of TYK2. This binding locks the JH2 and JH1 domains into an inhibitory conformation, preventing TYK2 activation and subsequent downstream signaling.[2]

The primary signaling pathways inhibited by **deucravacitinib** are those mediated by IL-23, IL-12, and Type I IFNs.[10]

- IL-23 Pathway: TYK2 pairs with JAK2 to mediate IL-23 signaling, which is crucial for the expansion and survival of Th17 cells. These cells produce IL-17, a key cytokine in the pathogenesis of psoriasis.[9]
- IL-12 Pathway: The TYK2/JAK2 heterodimer also mediates IL-12 signaling, leading to the differentiation of Th1 cells and the production of IFN-y.[4]
- Type I IFN Pathway: TYK2 pairs with JAK1 to transduce signals from Type I IFNs (e.g., IFN-α/β), which are involved in a wide range of immune responses.[9]

The diagram below illustrates the central role of TYK2 in these signaling cascades and the inhibitory action of **deucravacitinib**.





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Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine signaling.



## **Pharmacodynamics and In Vitro Potency**

**Deucravacitinib** demonstrates high potency and selectivity for TYK2 in a variety of in vitro assays.

Assay Type	Target/Pathway	IC50 / Kı (nM)
Probe Displacement Assay	TYK2 (JH2 Domain)	IC50: 0.2 nM[11]
Binding Affinity	TYK2 (JH2 Domain)	K <sub>i</sub> : 0.02 nM[12]
Cellular Assay	IL-12 Signaling	IC50: 2-19 nM[11]
Cellular Assay	IL-23 Signaling	IC50: 2-19 nM[11]
Cellular Assay	IFN-α Signaling	IC50: 2-19 nM[11]
Kinase Binding Assay	JAK1 (JH1 Domain)	IC50: >10,000 nM[13]
Kinase Binding Assay	JAK2 (JH1 Domain)	IC <sub>50</sub> : >10,000 nM[13]
Kinase Binding Assay	JAK3 (JH1 Domain)	IC50: >10,000 nM[13]
Whole Blood Assay	TYK2 (IL-12 induced IFN-y)	IC50: 11 nM
Whole Blood Assay	JAK1/3 (IL-2 induced pSTAT5)	IC50: 787 nM
Whole Blood Assay	JAK2/2 (TPO induced pSTAT3)	IC50: >4,600 nM

Data compiled from multiple sources.[11][12][13]

## **Experimental Protocols**

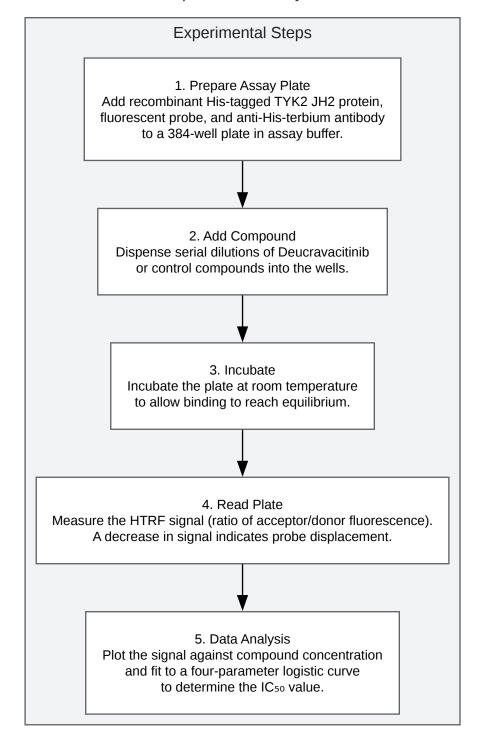
Detailed, step-by-step protocols for the assays listed above are often proprietary. However, based on published literature, the general methodologies are described below.

# TYK2 JH2 Probe Displacement Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a test compound to displace a fluorescent probe bound to the TYK2 pseudokinase (JH2) domain.

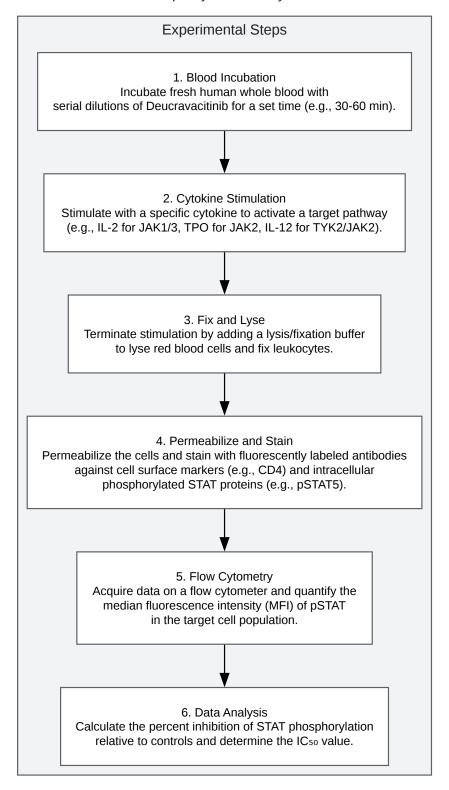


### Probe Displacement Assay Workflow





#### STAT Phosphorylation Assay Workflow



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